molecular formula C12H15ClN2O2 B1423908 2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-nicotinamide CAS No. 1220035-49-3

2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-nicotinamide

Cat. No.: B1423908
CAS No.: 1220035-49-3
M. Wt: 254.71 g/mol
InChI Key: YGNIYXKPAXQEAB-UHFFFAOYSA-N
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Description

“2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-nicotinamide” is a chemical compound with the molecular formula C9H12ClN3O . It has a molecular weight of 213.67 . The IUPAC name for this compound is 2-chloro-N-tetrahydro-2H-pyran-4-yl-4-pyrimidinamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12ClN3O/c10-9-11-4-1-8 (13-9)12-7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2, (H,11,12,13) . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

The compound "2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-nicotinamide" plays a crucial role in the synthesis of various chemicals, acting as a key intermediate. For instance, its structural analogs have been synthesized as intermediates for efficient herbicides, highlighting its importance in agricultural chemistry. A notable example includes the synthesis of "2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine," which is pivotal for creating trifloxysulfuron, a highly effective herbicide. The synthesis process from nicotinamide involves steps like Hofmann degradation and oxidative chlorination, with an optimized reaction yielding a significant overall product (Zuo Hang-dong, 2010). Similarly, derivatives of nicotinamide, such as N-(arylmethoxy)-2-chloronicotinamides, have demonstrated promising herbicidal activities against various plant species, with some compounds showing superior efficacy compared to commercial herbicides (Chen Yu et al., 2021).

Supramolecular Structures and Crystal Engineering

Nicotinamide derivatives, including those related to "this compound," have been studied for their supramolecular structures, showcasing their potential in crystal engineering and material science. Research on isomeric 2-chloro-N-(nitrophenyl)nicotinamides has elucidated their ability to form diverse hydrogen-bonding networks, which could inform the design of novel molecular assemblies and materials (M. D. de Souza et al., 2005). Additionally, the study of nicotinamide-based supramolecular complexes, especially with metals, can lead to new insights into molecular architecture and potentially novel functionalities in materials (J. Halaška et al., 2013).

Enhancing Pharmaceutical Efficacy

Nicotinamide itself is integral to various biological processes, and its derivatives, including those structurally related to "this compound," have been explored for enhancing the efficacy of pharmaceuticals. For example, nicotinamide has shown potential in inhibiting the growth of P. falciparum and enhancing the antimalarial effect of drugs like artemisinin, chloroquine, and pyrimethamine (Sergey O. Tcherniuk et al., 2017). This suggests that nicotinamide derivatives could play a role in developing more effective antimalarial therapies.

Properties

IUPAC Name

2-chloro-N-(oxan-4-ylmethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-10(2-1-5-14-11)12(16)15-8-9-3-6-17-7-4-9/h1-2,5,9H,3-4,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNIYXKPAXQEAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163466
Record name 2-Chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220035-49-3
Record name 2-Chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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